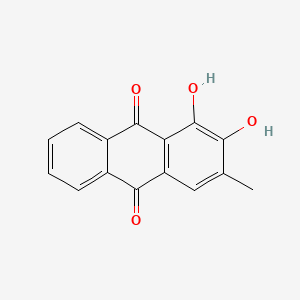

1,2-Dihydroxy-3-méthylanthraquinone

Vue d'ensemble

Description

1,2-Dihydroxy-3-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries

Applications De Recherche Scientifique

1,2-Dihydroxy-3-methylanthraquinone has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of 1,2-Dihydroxy-3-methylanthraquinone are essential cellular proteins . These proteins play a crucial role in the viability of cancer cells . The compound inhibits cancer progression by interacting with these proteins .

Mode of Action

1,2-Dihydroxy-3-methylanthraquinone interacts with its targets, leading to changes in the cancer cells. The compound inhibits cancer progression by targeting essential cellular proteins . This interaction results in the inhibition of cancer cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .

Biochemical Pathways

1,2-Dihydroxy-3-methylanthraquinone affects various biochemical pathways. It has been found to inhibit key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . The downstream effects of these interactions include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis .

Pharmacokinetics

The compound’s molecular weight is 25424 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 1,2-Dihydroxy-3-methylanthraquinone’s action include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis . These effects are mediated through the up-regulation of caspase-3, -8, and -9 proteases activities, indicating involvement of mitochondrial apoptotic and death receptor pathways .

Analyse Biochimique

Biochemical Properties

1,2-Dihydroxy-3-methylanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as α-glucosidase, where it acts as an inhibitor with an IC50 value of 185 μM . Additionally, 1,2-Dihydroxy-3-methylanthraquinone has been observed to inhibit homologous recombination repair in osteosarcoma cells through the MYC-CHK1-RAD51 axis . These interactions highlight the compound’s potential in modulating enzyme activity and influencing cellular repair mechanisms.

Cellular Effects

1,2-Dihydroxy-3-methylanthraquinone exerts various effects on different cell types and cellular processes. In osteosarcoma cells, this compound has been found to inhibit cell proliferation and DNA damage repair through the PI3K/AKT signaling pathway . Furthermore, it has been shown to induce apoptosis in HepG2 carcinoma cells by up-regulating caspase-3, -8, and -9 proteases activities . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1,2-Dihydroxy-3-methylanthraquinone involves its binding interactions with biomolecules and its impact on enzyme activity. This compound has been shown to inhibit homologous recombination repair by regulating the MYC-CHK1-RAD51 pathway . Additionally, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dihydroxy-3-methylanthraquinone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity on α-glucosidase and its pro-apoptotic effects in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of 1,2-Dihydroxy-3-methylanthraquinone vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1,2-Dihydroxy-3-methylanthraquinone is involved in various metabolic pathways, including those related to its enzymatic interactions. The compound has been shown to inhibit α-glucosidase, affecting glucose metabolism . Additionally, its interactions with the MYC-CHK1-RAD51 pathway suggest its involvement in DNA repair and cell cycle regulation . These metabolic pathways highlight the compound’s potential in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of 1,2-Dihydroxy-3-methylanthraquinone within cells and tissues are crucial for its biological activity. The compound has been shown to localize in the cytoplasm and nucleus of cancer cells, where it exerts its pro-apoptotic effects . Additionally, its interactions with transporters and binding proteins may influence its distribution and accumulation within specific cellular compartments . These findings underscore the importance of understanding the compound’s transport mechanisms for its therapeutic applications.

Subcellular Localization

1,2-Dihydroxy-3-methylanthraquinone exhibits specific subcellular localization that affects its activity and function. The compound has been observed to localize in the mitochondria, where it induces mitochondrial membrane potential reduction and promotes apoptosis . Additionally, its presence in the nucleus suggests its involvement in regulating gene expression and DNA repair . These subcellular localizations highlight the compound’s multifaceted role in cellular processes and its potential as a therapeutic agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-3-methylanthraquinone can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 2-methyl resorcinol under acidic conditions . This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the anthraquinone structure.

Industrial Production Methods

Industrial production of anthraquinones, including 1,2-Dihydroxy-3-methylanthraquinone, often involves the oxidation of anthracene or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce large quantities of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dihydroxy-3-methylanthraquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, each with unique chemical and biological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,8-Dihydroxy-3-methylanthraquinone:

1,5-Dihydroxy-3,4-dimethoxy-2-methylanthraquinone: This derivative has additional methoxy groups, which alter its chemical properties and biological activities.

Uniqueness

1,2-Dihydroxy-3-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .

Activité Biologique

1,2-Dihydroxy-3-methylanthraquinone (also known as 2-hydroxy-3-methylanthraquinone) is a naturally occurring compound belonging to the anthraquinone class, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1,2-Dihydroxy-3-methylanthraquinone has a molecular formula of CHO and a molecular weight of approximately 254.24 g/mol. It is characterized by its ability to interact with various enzymes and proteins, leading to significant biological effects.

- Enzyme Inhibition : This compound acts as an inhibitor of α-glucosidase, with an IC value of 185 μM, which impacts glucose metabolism.

- Cellular Effects : In osteosarcoma cells, it inhibits cell proliferation and DNA damage repair via the PI3K/AKT signaling pathway.

- Subcellular Localization : The compound localizes in the cytoplasm and nucleus of cancer cells, affecting mitochondrial functions and promoting apoptosis.

Target Proteins

1,2-Dihydroxy-3-methylanthraquinone primarily targets essential cellular proteins involved in cancer progression. It has been shown to inhibit key proteins such as:

- Kinases

- Topoisomerases

- Telomerases

- Matrix Metalloproteinases

These interactions lead to the inhibition of cancer cell proliferation, invasion, migration, and metastasis, alongside the induction of apoptosis.

Molecular Mechanism

The compound's mechanism involves binding interactions with biomolecules that regulate enzyme activity. It inhibits homologous recombination repair by modulating the MYC-CHK1-RAD51 pathway. Additionally, it induces mitochondrial membrane potential reduction, further promoting apoptotic pathways .

Research Findings and Case Studies

Recent studies have highlighted the anticancer potential of 1,2-Dihydroxy-3-methylanthraquinone:

- In Vitro Studies : In HepG2 liver cancer cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis. Flow cytometry assays demonstrated increased reactive oxygen species (ROS) levels and reduced mitochondrial membrane potential .

- Animal Models : Dosage effects in animal models revealed that lower doses effectively inhibited tumor growth while inducing apoptosis without significant toxicity.

Comparative Efficacy Against Filarial Worms

In a study examining its effects on Brugia malayi (a filarial worm), various anthraquinones were tested for their ability to induce mortality. At a concentration of 5 ppm, 1,2-Dihydroxy-3-methylanthraquinone exhibited notable activity against these parasites, demonstrating its potential as an antiparasitic agent .

Tables Summarizing Key Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | α-glucosidase IC: 185 μM |

| Anticancer Activity | Induces apoptosis in HepG2 cells; upregulates caspases |

| Effects on Filarial Worms | 100% mortality at 5 ppm within 24 hours |

| Cellular Localization | Localizes in mitochondria; reduces membrane potential |

Propriétés

IUPAC Name |

1,2-dihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAGCTACMMYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330372 | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-63-1 | |

| Record name | 602-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-dihydroxy-3-methylanthraquinone exhibit antiosteoporotic effects?

A1: The research indicates that 1,2-dihydroxy-3-methylanthraquinone exhibits antiosteoporotic activity through a dual mechanism:

- Increased Osteoblast Activity: This compound was found to enhance osteoblast activity, specifically by increasing alkaline phosphatase (ALP) activity. [] ALP is an enzyme crucial for bone mineralization, suggesting that 1,2-dihydroxy-3-methylanthraquinone might promote bone formation.

- Inhibition of Osteoclast Activity: The compound demonstrated inhibitory effects on osteoclast activity, specifically by suppressing tartrate-resistant acid phosphatase (TRAP) activity and bone resorption. [] TRAP is an enzyme highly expressed in osteoclasts and involved in bone resorption. By inhibiting TRAP activity, 1,2-dihydroxy-3-methylanthraquinone may prevent excessive bone breakdown.

Q2: Are there other anthraquinones in Morinda officinalis with potential antiosteoporotic effects?

A2: Yes, the research highlights that 1,2-dihydroxy-3-methylanthraquinone is just one of several anthraquinones isolated from Morinda officinalis with potential antiosteoporotic effects. [, ] Other noteworthy compounds include:

- Physcion: This compound exhibited strong inhibitory effects on osteoclastic bone resorption. []

- 1,3,8-trihydroxy-2-methoxy-anthraquinone: Similar to 1,2-dihydroxy-3-methylanthraquinone, this compound also showed an ability to increase osteoblast ALP activity and inhibit osteoclastic bone resorption. []

- Rubiadin-1-methyl ether and 2-hydroxy-1-methoxy-anthraquinone: These compounds demonstrated the ability to promote osteoblast proliferation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.